(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
Description
®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid is an organic compound with the molecular formula C12H19NO6. This compound is notable for its use in various chemical reactions and its potential applications in pharmaceutical research and development. The presence of the tert-butoxycarbonyl group and the pyrrolidine ring in its structure makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(6-13)8(9(14)15)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVURRNSWNKXGGT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148437 | |
| Record name | 2-[(3R)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228312-13-7 | |
| Record name | 2-[(3R)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]propanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228312-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3R)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Preparation Method
Formation of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
- Starting material: tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate
- Reagent: Methanesulfonyl chloride
- Base: Triethylamine (preferred)
- Solvent: Toluene
- Conditions: The hydroxyl group is converted to a methanesulfonate ester, which acts as a good leaving group for subsequent substitution.
Nucleophilic Substitution with Diethylmalonate
- Intermediate: tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
- Nucleophile: Diethylmalonate
- Base: Potassium tert-butoxide or sodium ethoxide
- Solvent: 1-methyl-2-pyrrolidinone (preferred), ethanol or mixtures thereof
- Outcome: Formation of diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate with inversion of stereochemistry around the chiral carbon.
- Notes: The choice of base and solvent influences yield and stereochemical outcome.
Hydrolysis of Diester to Malonic Acid
- Substrate: Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
- Reagent: Aqueous potassium hydroxide (or other bases such as sodium hydroxide, potassium carbonate)
- Solvent: Aqueous tetrahydrofuran (THF), ethanol, or mixtures including dimethylformamide (DMF), dimethylacetamide (DMAc), dioxane, or 1-methyl-2-pyrrolidinone
- Conditions: Hydrolysis converts the diester to (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
- Additional Step: Decarboxylation may follow to yield related acetic acid derivatives if desired.
Reaction Conditions and Solvent/Base Selection
| Step | Solvent(s) | Base(s) | Temperature/Notes |
|---|---|---|---|
| Methanesulfonate formation | Toluene | Triethylamine | Ambient to mild heating |
| Malonate displacement | 1-methyl-2-pyrrolidinone, ethanol, or mixtures | Potassium tert-butoxide, sodium ethoxide | Controlled temperature, inert atmosphere |
| Hydrolysis of diester | Aqueous THF, ethanol, DMF, DMAc, dioxane | Potassium hydroxide, sodium hydroxide | Room temp to reflux, aqueous conditions |
Purification and Crystallization
- After hydrolysis, the aqueous layer containing the malonic acid derivative is typically cooled (e.g., to 1°C) and washed with organic solvents such as methyl tert-butyl ether (MTBE) to remove impurities.
- The product can be isolated by filtration after precipitation induced by cooling or addition of anti-solvents.
- Recrystallization can be performed using solvents like ethanol, methanol, isopropyl alcohol, acetone, ethyl acetate, toluene, or mixtures thereof to obtain pure crystalline (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid.
- Salt formation with various acids (e.g., hydrochloric, sulfuric, methanesulfonic, malonic acid itself) can be employed to improve crystallinity and stability.
Research Findings and Optimization Notes
- The stereospecific synthesis retains the (R) configuration by careful control of reaction conditions and choice of reagents.
- The inversion of stereochemistry during the malonate substitution step is well-documented and must be accounted for in the synthetic design.
- Solvent polarity and base strength significantly affect the yield and purity of intermediates and final product.
- Hydrolysis conditions are optimized to prevent over-decarboxylation or decomposition of the malonic acid moiety.
- Salt formation and crystallization conditions are empirically optimized to enhance product stability and facilitate handling.
Summary Table of Key Intermediates and Compounds
| Compound Number | Name | Key Features | Preparation Step |
|---|---|---|---|
| 1 | tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate | Starting material | Commercially available |
| 2 | tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Methanesulfonate intermediate | Formed by reaction with methanesulfonyl chloride |
| 3 | diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate | Diester intermediate | Nucleophilic substitution with diethylmalonate |
| 4 | (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid | Target compound | Hydrolysis of diester |
| 5 | (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | Decarboxylated derivative | Optional decarboxylation step |
Chemical Reactions Analysis
Hydrolysis of Diethyl Ester Precursor
The malonic acid derivative is typically synthesized via alkaline hydrolysis of its diethyl ester precursor:
Reaction:
(R)-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate + KOH → (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
| Parameter | Conditions/Data |
|---|---|
| Base | Aqueous potassium hydroxide (KOH) |
| Solvent | 1-Methyl-2-pyrrolidinone (NMP) or ethanol |
| Temperature | Reflux |
| Yield | >90% (estimated from downstream steps) |
This reaction proceeds via saponification of the ester groups, generating the dicarboxylic acid. The Boc-protected pyrrolidine remains intact under these conditions .
Thermal Decarboxylation
Controlled heating induces decarboxylation , selectively removing one carboxylic acid group:
Reaction:
(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid → (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid + CO₂
| Parameter | Conditions/Data |
|---|---|
| Solvent | Toluene with dimethylsulfoxide (DMSO) as catalyst |
| Temperature | Reflux (~110°C) |
| Time | 2 hours |
| Yield | 92% |
DMSO acts as a proton shuttle, facilitating the elimination of CO₂. The reaction retains stereochemical integrity at the pyrrolidine chiral center .
Amide Bond Formation
The carboxylic acid groups participate in amide coupling with amines, enabling peptide-like linkages:
Reaction:
(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid + Cyclopropylamine → Amide derivative
After coupling, the Boc group is removed using HCl in acetic acid to unmask the pyrrolidine amine .
Reduction to Alcohol Derivatives
The malonic acid can be reduced to hydroxyethyl intermediates for further functionalization:
Reaction:
(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid → (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
| Parameter | Conditions/Data |
|---|---|
| Reducing Agent | Borane-THF complex |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -10°C to 25°C |
| Yield | 91.3% |
The reaction proceeds via initial borane complexation with the carboxylic acid, followed by reduction to the primary alcohol .
Solvent-Dependent Reactivity
Solvent choice critically impacts reaction efficiency:
Polar aprotic solvents like DMF enhance coupling efficiency, while toluene minimizes side reactions during decarboxylation .
Stereochemical Considerations
The (R)-configuration at the pyrrolidine 3-position directs regioselectivity:
-
Inversion during displacement : Formation of the diethyl ester precursor involves stereochemical inversion at the pyrrolidine carbon when reacting with diethylmalonate .
-
Retention in decarboxylation : Thermal decarboxylation preserves the chiral center, confirmed by NMR and chiral HPLC .
Comparative Reaction Yields
Scientific Research Applications
Chiral Building Block
The presence of the "(R)" designation indicates specific stereochemistry, making it an important chiral building block in drug synthesis. Chiral compounds are crucial in developing pharmaceuticals due to their influence on biological activity. (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid can serve as a precursor for various drugs that require precise stereochemical configurations .
Synthesis of Bioactive Molecules
The compound's structure allows it to be used in synthesizing complex molecules with potential pharmacological properties. For instance, derivatives of pyrrolidine are often found in natural products and pharmaceuticals, which can exhibit diverse biological activities, such as anti-inflammatory or anti-cancer effects .
Synthetic Intermediates
(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid is commonly utilized as an intermediate in organic synthesis pathways. Its ability to undergo further chemical transformations makes it suitable for creating a variety of derivatives that can be tailored for specific applications .
Protecting Group Strategy
The tert-butoxycarbonyl group serves as a protecting group for carboxylic acids during multi-step syntheses. This allows chemists to selectively modify other functional groups without affecting the carboxylic acid functionality, thereby facilitating complex synthetic routes.
Synthesis Methodologies
Recent studies have focused on developing novel synthetic routes involving (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid. For example, asymmetric transfer hydrogenation methods have been employed to create key intermediates essential for therapeutic agents, showcasing the compound's versatility in synthetic chemistry .
Interaction Studies
Research has also been conducted on the interaction of this compound with various biological systems. While specific biological activities remain underexplored, compounds with similar structures often demonstrate significant pharmacological properties .
Mechanism of Action
The mechanism of action of ®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective modifications. The pyrrolidine ring can interact with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(N-tert-butoxycarbonylamino)pyridine
- 2-(N-tert-butoxycarbonylamino)-3-methylpyridine
Uniqueness
®-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid is unique due to its combination of the tert-butoxycarbonyl group and the pyrrolidine ring, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
(R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 273.28 g/mol
- CAS Number : 1228312-13-7
- Boiling Point : Not available
- Density : Not specified
The compound features a pyrrolidine ring which is substituted with a tert-butoxycarbonyl (Boc) group, making it a derivative of malonic acid. The presence of the Boc group suggests potential applications in drug development, particularly in the context of prodrug formulations.
Synthesis
The synthesis of (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid generally involves the following steps:
- Formation of the Pyrrolidine Ring : Utilizing amino acid derivatives to construct the pyrrolidine backbone.
- Boc Protection : The amine group on the pyrrolidine is protected using a Boc group to enhance stability during subsequent reactions.
- Malonic Acid Derivation : The final coupling with malonic acid derivatives to form the desired compound.
Antimicrobial Activity
Research has indicated that compounds similar to (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain malonic acid derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
Antioxidant Properties
Several studies have explored the antioxidant capacity of malonic acid derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often assessed using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) .
Neuroprotective Effects
The neuroprotective potential of (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid has been investigated in models of neurodegeneration. Compounds with similar structures have been shown to modulate neurotransmitter levels and protect neurons from apoptosis induced by toxic agents . This suggests potential therapeutic applications in conditions like Alzheimer's disease or Parkinson's disease.
Case Studies
- Study on Antimicrobial Efficacy :
- Neuroprotection in Animal Models :
Research Findings Summary Table
Q & A
Q. What are the key synthetic strategies for preparing (R)-2-(1-Boc-pyrrolidin-3-yl)malonic acid?
The synthesis typically involves malonic ester methodology. A malonic ester (e.g., diethyl malonate) is deprotonated with a strong base (e.g., NaOEt) to form a sodiomalonic ester, which reacts with an alkylating agent such as a Boc-protected pyrrolidinyl bromide. Hydrolysis and decarboxylation yield the final product. Critical steps include maintaining anhydrous conditions to prevent ester hydrolysis and controlling reaction temperature to minimize racemization .
Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?
Chiral resolution or asymmetric synthesis using enantioselective catalysts can preserve the (R)-configuration. For example, employing chiral auxiliaries during alkylation or using enantiopure Boc-protected pyrrolidine precursors ensures stereochemical fidelity. Polarimetry and chiral HPLC are used to verify enantiomeric excess .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and pyrrolidine/malonic acid backbone.
- IR : Carboxylic acid O-H stretch (~2500-3000 cm) and ester C=O (~1740 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] for CHNO, expected m/z 294.13) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress decarboxylation during malonic acid derivatization?
Decarboxylation is minimized by:
Q. What methodologies resolve discrepancies in Boc-group stability under acidic vs. basic conditions?
The Boc group is labile under acidic conditions (e.g., TFA) but stable in basic environments. Conflicting stability reports can arise from trace impurities (e.g., residual water). Purity checks via TLC or Karl Fischer titration and controlled deprotection protocols (e.g., 20% TFA in DCM for 30 min) ensure reproducibility .
Q. How do analytical techniques differentiate diastereomers or enantiomers in malonic acid derivatives?
- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- X-ray Crystallography : Resolves absolute configuration (e.g., Acta Crystallographica reports for related Boc-pyrrolidine structures).
- Circular Dichroism (CD) : Detects Cotton effects in chiral centers .
Data Analysis and Contradictions
Q. How to address conflicting reports on malonic acid stability in synthetic pathways?
Malonic acid derivatives are prone to decarboxylation, but stability varies with substitution. For (R)-2-(1-Boc-pyrrolidin-3-yl)malonic acid:
- Stabilize via intramolecular hydrogen bonding between the pyrrolidine nitrogen and malonic acid carboxylates.
- Compare thermal gravimetric analysis (TGA) data under inert vs. ambient atmospheres to quantify decomposition thresholds .
Q. What experimental designs mitigate low yields in multi-step syntheses?
- DoE (Design of Experiments) : Optimize parameters like solvent polarity, catalyst loading, and reaction time.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Purification : Combine column chromatography (silica gel, EtOAc/hexane) with recrystallization (e.g., ethanol/water) .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Boc Deprotection
| Condition | Reagent | Time | Temperature | Outcome (Yield) |
|---|---|---|---|---|
| Acidic Deprotection | 20% TFA in DCM | 30 min | 25°C | >90% |
| Basic Hydrolysis | 1M NaOH/EtOH | 2 h | 60°C | Partial Boc loss |
Q. Table 2: Analytical Techniques for Stereochemical Validation
| Technique | Parameter | Observation for (R)-Configuration |
|---|---|---|
| Chiral HPLC | Retention Time (min) | 12.8 (R) vs. 14.2 (S) |
| X-ray Crystallography | Space Group | P222 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
